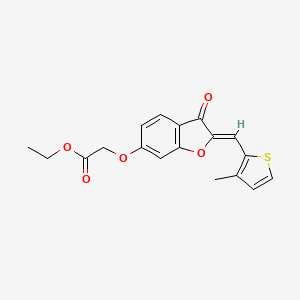

(Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Crystal Structure and Chemical Synthesis

The study of complex chemical compounds often leads to insights into their potential applications, including but not limited to, material science, pharmacology, and organic chemistry research. One relevant compound, azilsartan methyl ester ethyl acetate hemisolvate, showcases the intricacies of chemical synthesis and crystal structure analysis. This compound was obtained through a cyclization process, highlighting the chemical reactivity and potential for further derivatization of similar compounds. The detailed crystallographic analysis provides a foundation for understanding molecular interactions and designing new compounds with desired properties (Zhengyi Li et al., 2015).

Spiroconjugation and UV Absorption

Spiroconjugation, a phenomenon observed in o-quinonoid compounds, is another area of interest in the study of organic molecules. The ethylene acetal of 1,3-diphenylisoindenone and similar compounds demonstrate unique ultraviolet (UV) absorption properties attributed to spiroconjugation. This property is essential for understanding the photophysical behavior of organic compounds and can be leveraged in designing materials with specific optical properties (J. Holland & D. W. Jones, 1970).

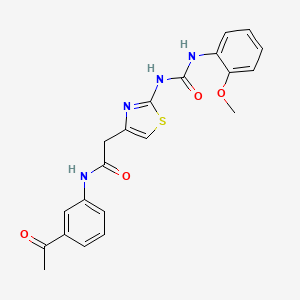

Antimicrobial Activities of Thiazoles

The synthesis and antimicrobial activity of thiazole derivatives represent a significant area of research with implications for developing new antimicrobial agents. The reaction of 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone led to compounds tested for in vitro antimicrobial activity against bacterial and fungal isolates. This research underscores the potential of thiazole derivatives as a basis for new antimicrobial drugs, highlighting the importance of organic synthesis in medicinal chemistry (Wagnat W. Wardkhan et al., 2008).

Conversion of Methanol into Hydrocarbons

In catalysis and materials science, the conversion of methanol to hydrocarbons over acidic zeolite H-ZSM-5 is a critical process for producing valuable chemical feedstocks. This study provides insights into the reaction mechanism, showcasing how ethene formation is mechanistically separated from the formation of higher alkenes. Such research is fundamental for the development of more efficient and selective catalysts in the chemical industry (S. Svelle et al., 2006).

Encapsulation of Molybdenum(VI) Complexes

The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y demonstrates an innovative approach to catalyst design. This encapsulated catalyst exhibits enhanced stability, recyclability, and operational flexibility, making it a promising candidate for oxidation reactions of alcohols and hydrocarbons. Such research is pivotal for advancing sustainable and green chemistry practices by developing reusable and efficient catalysts (M. Ghorbanloo & Ali Maleki Alamooti, 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar thiophene-based conjugated polymers have been used in electronic and optoelectronic applications .

Mode of Action

It is known that thiophene-based conjugated polymers exhibit exceptional optical and conductive properties .

Biochemical Pathways

The compound may be involved in optoelectronic pathways due to its potential use in electronic applications .

Result of Action

Similar compounds have been shown to exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Action Environment

Similar compounds have been used in various environments for electronic and optoelectronic applications .

Propiedades

IUPAC Name |

ethyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5S/c1-3-21-17(19)10-22-12-4-5-13-14(8-12)23-15(18(13)20)9-16-11(2)6-7-24-16/h4-9H,3,10H2,1-2H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQODJXVBDUJLE-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CS3)C)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CS3)C)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574974.png)

![N-(2-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574981.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2574983.png)

![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2574986.png)

![Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2574987.png)

![2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2574993.png)

![2-(4-ethylphenyl)-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2574996.png)